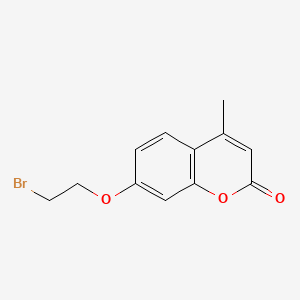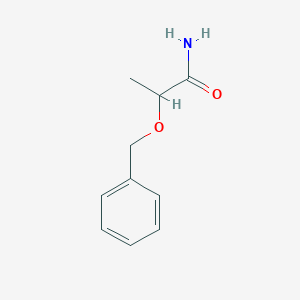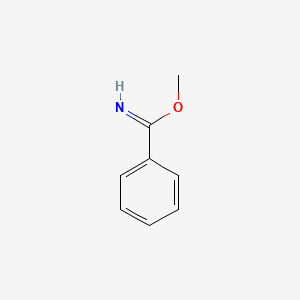
3-溴丙酰胺
描述
3-Bromopropanamide is a useful research compound. Its molecular formula is C3H6BrNO and its molecular weight is 151.99 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromopropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromopropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护作用
已经研究了3-溴丙酰胺及相关化合物的神经保护作用。涉及多巴胺激动剂如普拉米贝克索和溴隐亭的研究表明,这些化合物具有显著的神经保护性能。这些研究观察到小脑cGMP和ATP水平的降低以及在动物模型中神经元丧失的预防,暗示了在神经系统疾病中的潜在应用(Sethy et al., 1997)。
合成中的对映选择反应
3-溴丙酰胺及其衍生物已被用于合成复杂的有机化合物。对于具有类似结构的2-溴丙酰胺的研究表明,它们在对映选择反应中的作用,导致各种有机化合物的形成。这种应用在制药和化学合成领域尤为重要,其中特定分子构型的创建至关重要(D'angeli et al., 1990; 1991)。
安全和危害
作用机制
Target of Action
3-Bromopropanamide, also known as 3-Bromopropionamide, is a chemical compound with the molecular formula C3H6BrNO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The bromine atom in the compound could potentially be involved in halogen bonding, a type of non-covalent interaction .
Biochemical Pathways
The bromine atom could potentially influence the reactivity of the compound, affecting its involvement in these pathways .
Result of Action
Given its structural similarity to other amides, it might influence protein structure and function, potentially leading to changes in cellular processes .
生化分析
Biochemical Properties
3-Bromopropanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows 3-Bromopropanamide to modify the structure and function of proteins and enzymes, potentially inhibiting their activity. For example, it can interact with cysteine residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein function .
Cellular Effects
3-Bromopropanamide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromopropanamide can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in ATP production and subsequent effects on cellular energy levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of 3-Bromopropanamide involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. It can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. For example, 3-Bromopropanamide can alkylate cysteine residues in enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromopropanamide can change over time due to its stability and degradation. Studies have shown that 3-Bromopropanamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 3-Bromopropanamide can also result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Bromopropanamide can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . High doses of 3-Bromopropanamide can also result in toxic or adverse effects, including oxidative stress, DNA damage, and cell death . It is important to carefully control the dosage of 3-Bromopropanamide in animal studies to avoid potential toxicity.
Metabolic Pathways
3-Bromopropanamide is involved in various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It can inhibit key enzymes in these pathways, leading to changes in metabolic flux and metabolite levels . For example, 3-Bromopropanamide can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to a decrease in ATP production and subsequent effects on cellular energy levels .
Transport and Distribution
Within cells and tissues, 3-Bromopropanamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, 3-Bromopropanamide can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Bromopropanamide can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromopropanamide can localize to the mitochondria, where it can inhibit key enzymes involved in cellular respiration and energy production . This localization can result in significant changes in cellular metabolism and energy levels.
属性
IUPAC Name |
3-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIVLAVBOICUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283596 | |
| Record name | 3-Bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-96-3 | |
| Record name | 6320-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Bromopropionamide in organic synthesis?
A1: 3-Bromopropionamide serves as a versatile building block in organic synthesis. One notable application is its use as a three-carbon homologating agent for synthesizing unsymmetrical 1,4-diketones. [, ] This reaction exploits the reactivity of the bromine atom and the amide group for further chemical transformations.
Q2: How is 3-Bromopropionamide utilized in the development of potential drug candidates?
A2: 3-Bromopropionamide plays a crucial role as an intermediate in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it has been employed in the synthesis of novel 3-piperidinyl-1,3,4-oxadiazole derivatives being investigated for their potential in treating Alzheimer's disease. [] These derivatives exhibited promising acetylcholinesterase (AChE) enzyme inhibition activity, suggesting their potential as therapeutic agents.
Q3: Can you provide details on the structural characterization of 3-Bromopropionamide?
A3: 3-Bromopropionamide is an organic compound with the molecular formula C3H6BrNO. While the provided abstracts don't delve into specific spectroscopic data, one can anticipate characteristic signals in various spectra. For instance:
Q4: Are there any studies investigating the environmental impact or degradation of 3-Bromopropionamide?
A4: The provided research papers primarily focus on synthetic applications and biological activity of 3-Bromopropionamide and its derivatives. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects requires further investigation and falls outside the scope of the current research presented.
Q5: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 3-Bromopropionamide?
A5: Yes, the synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides involved investigating the impact of different substituents on the propanamide nitrogen on antibacterial activity. [] This study indicated that variations in the aryl/aralkyl substituents significantly influenced the antibacterial potency against various bacterial strains, highlighting the importance of SAR studies for optimizing biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


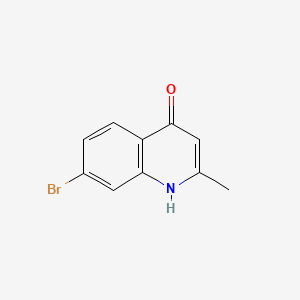
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
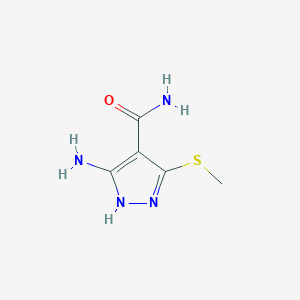


![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)

